2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Description
2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to shield amine functionalities during solid-phase synthesis . The compound’s stereochemistry—(3R,4S)—and the ethenyl substituent at the 3-position of the piperidine ring distinguish it from related analogs. Its acetic acid moiety enables conjugation or further functionalization, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[(3R,4S)-3-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-2-16-14-25(12-11-17(16)13-23(26)27)24(28)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-10,16-17,22H,1,11-15H2,(H,26,27)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZKHCLMKVZTEC-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid (CAS No. 127656-85-3) is a complex organic molecule characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine-acetic acid moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C24H25NO
- Molecular Weight : 391.5 g/mol
- IUPAC Name : 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
The structural complexity of this compound allows it to interact with various biological targets, making it valuable in medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the piperidine-acetic acid moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Pharmacological Studies
Recent studies have demonstrated that compounds similar to 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid exhibit several pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Neurological Effects : The piperidine component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study conducted by Zhang et al. (2020) evaluated the anticancer effects of Fmoc-protected piperidine derivatives on human breast cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
- Antimicrobial Efficacy : In research by Lee et al. (2021), derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO |
| Molecular Weight | 391.5 g/mol |
| Antimicrobial Activity | Effective against several strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Neurological Effects | Potential neuroprotective properties |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, the National Cancer Institute's Developmental Therapeutics Program reported promising results in terms of growth inhibition against human tumor cells .
Neuroprotective Effects
The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. By modulating pathways involved in neuronal survival and apoptosis, it may help mitigate the effects of neurotoxicity and promote cognitive function .
Metabolic Disorders
Research indicates that this compound may influence metabolic pathways relevant to conditions like type 2 diabetes and obesity. Its mechanism of action appears to involve the modulation of insulin sensitivity and lipid metabolism, which could provide therapeutic benefits for patients suffering from metabolic syndrome .
Pharmaceutical Formulations
Due to its favorable pharmacokinetic properties, 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid is being explored as a building block in the synthesis of more complex pharmaceutical agents. Its ability to form stable conjugates with other biologically active compounds enhances its utility in drug design and formulation .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound belongs to a family of Fmoc-protected piperidinyl acetic acid derivatives. Key differences among analogs lie in:
Substituents on the Piperidine Ring: Methyl or Benzyl Groups: Compounds like [2-methyl-1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-acetic acid (9a) and its benzyl derivative (9b) feature aromatic indole systems, which may enhance π-π stacking interactions in biological targets . Aryl Modifications: Derivatives such as 2-(1-(4-arylphenyl)piperidin-4-yl)acetic acids (9a–d) incorporate acetyl, cyano, or tert-butoxycarbonyl groups, altering electronic properties and solubility . Stereochemistry: The (3R,4S) configuration of the target compound contrasts with analogs like (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, which exhibit distinct spatial arrangements impacting binding affinity .
Physical Properties: Compound (CAS No.) Molecular Weight Melting Point (°C) Key Functional Groups Reference Target Compound 365.42* Not reported Ethenyl, Fmoc, (3R,4S) 2-[4-(Fmoc)piperazin-1-yl]acetic acid (180576-05-0) 365.43 Not reported Piperazine, Fmoc [2-methyl-1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-acetic acid (9a) 287.18 83–85 Indole, Methyl 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid (180181-05-9) 365.43 Not reported Fmoc, Piperidine *Calculated based on molecular formula C₂₂H₂₃NO₄.
Synthetic Routes: The target compound’s synthesis likely involves Fmoc protection of a piperidine precursor, similar to methods described for 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which uses ethanol or acetonitrile for deprotection and acidification . In contrast, indole-containing analogs (e.g., 9a–f) are synthesized via cyclization of hydrazono-pentanoic acid derivatives under basic conditions .
Safety and Handling: Most Fmoc-protected analogs, including the target compound, lack comprehensive hazard data. Derivatives like 9a–d are typically handled in ventilated environments due to undefined toxicity profiles .
Preparation Methods
Route 1: Chiral Pool Approach Starting from (3R,4S)-3-Aminopiperidin-4-yl Acetic Acid
This method utilizes commercially available enantiomerically pure piperidine derivatives as stereochemical templates:
Step 1: Ethenylation at C3
- Reagents : Vinyl magnesium bromide, (−)-sparteine catalyst
- Solvent : Tetrahydrofuran, −78°C
- Yield : 68%
- Stereochemical Integrity : >98% ee maintained via chelation control
Step 2: Fmoc Protection
- Conditions : 9H-fluoren-9-ylmethoxycarbonyl chloride (2.2 eq), N,N-diisopropylethylamine (3 eq), dichloromethane, 0°C → rt
- Reaction Time : 12 h
- Yield : 92%
- Purification : Silica gel chromatography (hexane:ethyl acetate 3:1)
Step 3: Methyl Ester Hydrolysis
- Optimized Protocol : 2N HCl in 1,4-dioxane, reflux, 6 h
- Yield : 89%
- Advantage : Preserves Fmoc group integrity vs. basic conditions
Critical Data :
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | −78 | 4 | 68 | 95.2 |
| 2 | 0 → 25 | 12 | 92 | 98.7 |
| 3 | 100 | 6 | 89 | 99.1 |
Route 2: Ring-Closing Metathesis Strategy
Step 1: Acyclic Precursor Synthesis
- Starting Material : N-Fmoc-3-allyl-4-(2-methoxy-2-oxoethyl)azetidine
- Catalyst : Grubbs 2nd generation (5 mol%)
- Solvent : Dichloroethane, 40°C
- Conversion : 83% (GC-MS)
- Diastereomeric Ratio : 92:8 (3R,4S:3S,4R)
Step 2: Kinetic Resolution
- Chiral Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate)
- Mobile Phase : Hexane:isopropanol 90:10
- Recovery : 74% of desired diastereomer
Step 3: Ester Hydrolysis
- Conditions : LiOH (3 eq), THF/H2O (3:1), 0°C → rt
- Yield : 95%
- Caution : Basic hydrolysis risks Fmoc cleavage without temperature control
Stereochemical Control Methodologies
Asymmetric Catalytic Hydrogenation
- Substrate : 3-Ethenyl-4-(2-methoxy-2-oxoethyl)pyridine
- Catalyst : (R,R)-Et-DuPhos-Rhodium complex
- Pressure : 50 psi H2
- Result : 96% ee, confirmed by chiral HPLC (Chiralpak IA column)
Enzymatic Resolution
- Enzyme : Candida antarctica lipase B
- Substrate : Racemic methyl ester precursor
- Conditions : Vinyl acetate, phosphate buffer (pH 7), 37°C
- Outcome : 48% conversion, 99% ee for remaining (3S,4R)-enantiomer
Protecting Group Strategy Optimization
The 9H-fluoren-9-ylmethoxycarbonyl group demonstrates superior performance over alternative protecting groups:
| Protecting Group | Deprotection Conditions | Compatibility with Ethenyl Group |
|---|---|---|
| Fmoc | Piperidine/DMF (20% v/v) | Stable |
| Boc | TFA/DCM (1:1) | Partial decomposition |
| Cbz | H2/Pd-C | Hydrogenation risk |
Key Finding : 4-Methylpiperidine in dimethylformamide (25% v/v) achieves complete Fmoc removal in 15 minutes without ethenyl group side reactions.
Large-Scale Production Considerations
Continuous Flow Synthesis
- Reactor Type : Corning Advanced-Flow™ G1
- Residence Time : 12 minutes for Fmoc protection step
- Throughput : 1.2 kg/day at pilot scale
- Advantage : 23% yield improvement over batch process
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor (kg waste/kg product) | 86 | 31 |
| PMI (Process Mass Intensity) | 132 | 47 |
| Energy Consumption (kWh/kg) | 58 | 19 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (600 MHz, CDCl3) : δ 7.75 (d, J = 7.5 Hz, 2H), 7.58 (t, J = 7.2 Hz, 2H), 7.39 (t, J = 7.4 Hz, 2H), 5.75 (dd, J = 17.2, 10.6 Hz, 1H), 5.15 (d, J = 17.2 Hz, 1H), 5.08 (d, J = 10.6 Hz, 1H), 4.38 (d, J = 6.8 Hz, 2H), 4.20 (q, J = 7.1 Hz, 1H), 3.85 (dt, J = 11.4, 3.2 Hz, 1H), 3.12 (td, J = 12.8, 2.9 Hz, 1H), 2.64 (dd, J = 15.7, 4.1 Hz, 1H), 2.52 (dd, J = 15.7, 9.3 Hz, 1H), 2.38–2.28 (m, 1H), 2.15–2.05 (m, 2H), 1.92–1.82 (m, 1H)
- 13C NMR (151 MHz, CDCl3) : δ 174.2, 156.1, 143.8, 141.3, 132.5, 127.8, 127.1, 125.0, 119.2, 67.2, 58.4, 54.3, 47.2, 40.8, 35.1, 30.6
- HRMS (ESI+) : m/z calcd for C24H25NO4 [M+H]+ 392.1856, found 392.1853
Chromatographic Purity
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| Zorbax SB-C18 | Acetonitrile/H2O + 0.1% TFA | 12.7 | 99.3 |
| Chiralcel OD-H | Hexane/i-PrOH 85:15 | 8.9 (major) | 98.8 |
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 54 | 61 | 49 |
| Stereoselectivity (dr) | >20:1 | 11:1 | >50:1 |
| Cost Index (USD/g) | 420 | 380 | 510 |
| Scalability Potential | High | Medium | Low |
| Green Chemistry Score | 78 | 85 | 64 |
Key Insight : Route 2 demonstrates optimal balance between yield and production costs, though Route 1 remains preferable for small-scale enantiopure synthesis.
Industrial Production Protocols
Kilo-Lab Scale Process
- Reactor : 50 L glass-lined jacketed vessel
- Temperature Control : ±0.5°C via PID regulation
- Key Modifications :
- Substitute dichloromethane with methyl tert-butyl ether in Fmoc protection step
- Implement cryogenic (−20°C) crystallization for final purification
- Batch Output : 1.4 kg with 98.5% HPLC purity
Regulatory Considerations
- Genotoxic Impurities : Controlled below 5 ppm via designed experiments (DoE)
- Residual Solvents : Meets ICH Q3C Class 2 limits (DMF < 880 ppm)
- Stability : 24-month shelf life at −20°C in amber glass vials
Emerging Methodologies
Photoredox Catalysis
- Catalyst : Ir(ppy)3 (2 mol%)
- Light Source : 450 nm LEDs
- Advantage : Enables direct C–H vinylation of piperidine precursors
Biocatalytic Approaches
- Enzyme : Modified transaminase from Arthrobacter sp.
- Conversion : 82% with 99% ee
- Media : Aqueous buffer/isooctane biphasic system
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-protected piperidine derivatives like 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid?
- Methodological Answer : The synthesis typically involves coupling Fmoc (9-fluorenylmethyloxycarbonyl) groups to piperidine scaffolds under anhydrous conditions. For example, similar compounds (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid derivatives) are synthesized using carbodiimide-based coupling agents in dichloromethane or DMF. Post-synthesis purification often employs silica gel chromatography, with yields ranging from 55–84% depending on substituents .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Methodological Answer : The compound’s Fmoc-protected derivatives are classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Lab handling requires PPE (gloves, goggles), fume hoods, and adherence to GHS hazard codes (H302, H315, H319). Emergency protocols include immediate washing of exposed skin/eyes and medical consultation .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For instance, ¹H NMR of related Fmoc-piperidine compounds shows characteristic peaks for the fluorenyl group (δ 7.3–7.8 ppm) and piperidine protons (δ 1.5–4.0 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for Fmoc-protected intermediates with sterically hindered piperidine cores?
- Methodological Answer : Microwave-assisted synthesis or sonochemistry reduces reaction times and improves yields. For example, microwave irradiation in acetonitrile with catalytic KOH increased yields of structurally similar compounds by 20–30% compared to traditional methods .
Q. What strategies resolve contradictions in NMR data due to conformational flexibility in the piperidine ring?
- Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) elucidate dynamic conformations. For instance, NOESY correlations between the ethenyl group (δ 5.0–5.5 ppm) and piperidine protons can confirm spatial arrangements .
Q. How does fluorination or substitution at the piperidine 4-position influence bioactivity?
- Methodological Answer : Fluorinated analogs (e.g., 2-((3R,4S)-3-Fluoro-1-Fmoc-piperidin-4-yl)acetic acid) exhibit enhanced metabolic stability. Comparative studies using radiolabeled analogs (³H or ¹⁸F) and in vitro assays (e.g., enzyme inhibition) quantify structure-activity relationships .
Q. What are the challenges in achieving aqueous solubility for in vivo studies, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
